molecular formula C18H15FN2O2S B2954991 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide CAS No. 1203167-39-8

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide

Cat. No.: B2954991
CAS No.: 1203167-39-8
M. Wt: 342.39
InChI Key: BEUONSPUNNAENO-UHFFFAOYSA-N
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Description

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by the presence of a fluorobenzyl group, an isoquinoline moiety, and a thioacetamide functional group, which collectively contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the isoquinoline core. The isoquinoline is then functionalized with a fluorobenzyl group through an etherification reaction. The final step involves the introduction of the thioacetamide group via a thiolation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid
  • 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)ethanol

Uniqueness

Compared to similar compounds, 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-13-6-4-12(5-7-13)10-23-16-3-1-2-15-14(16)8-9-21-18(15)24-11-17(20)22/h1-9H,10-11H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUONSPUNNAENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2SCC(=O)N)C(=C1)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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